2'-Fluoro-2,4',5'-trichloroacetanilide
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Overview
Description
2’-Fluoro-2,4’,5’-trichloroacetanilide is an organic compound with the molecular formula C8H5Cl3FNO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with fluorine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2,4’,5’-trichloroacetanilide typically involves the acylation of 2,4’,5’-trichloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 2’-Fluoro-2,4’,5’-trichloroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2,4’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide
Properties
CAS No. |
23554-66-7 |
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Molecular Formula |
C8H5Cl3FNO |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2-chloro-N-(4,5-dichloro-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3FNO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) |
InChI Key |
KCRLIDURMKQYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)NC(=O)CCl |
Origin of Product |
United States |
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